molecular formula C10H14N2O4S B6143550 2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate CAS No. 730951-31-2

2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B6143550
CAS No.: 730951-31-2
M. Wt: 258.30 g/mol
InChI Key: VPAKSFAYTHVWFR-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate ( 730951-31-2) is a high-purity, substituted thiophene derivative supplied for advanced research applications. This compound features a molecular formula of C 10 H 14 N 2 O 4 S and a molecular weight of 258.29 g/mol [ citation 1 ][ citation 5 ]. Thiophene-based compounds like this one are highly versatile building blocks in organic synthesis , serving as key precursors for the development of advanced materials, including conductive polymers, organic semiconductors, and photovoltaic cells [ citation 2 ]. In pharmaceutical research, the 2-aminothiophene scaffold is a privileged structure for creating bioactive molecules. The presence of both amino and carbamoyl functional groups on the thiophene ring makes this compound a versatile intermediate for further functionalization, enabling researchers to explore its potential in various therapeutic areas. Non-fused thiophene derivatives have been investigated for a range of potential uses in drug discovery [ citation 7 ]. The 2-methoxyethyl ester chain may influence the compound's solubility and pharmacokinetic properties. Analysts also utilize such compounds as reference standards in chromatography and spectroscopy for the analysis of complex mixtures [ citation 2 ]. Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-6(10(14)16-4-3-15-2)9(12)17-7(5)8(11)13/h3-4,12H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAKSFAYTHVWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OCCOC)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis of Cyclization

The reaction proceeds via a Michael-type addition of cyanothioacetamide to α-thiocyanatoacetophenone, followed by intramolecular cyclization. Density functional theory (DFT) studies on similar systems reveal that the thiocyanate group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone intermediate. This step is highly sensitive to base concentration, with excess aqueous KOH (10%) accelerating the cyclization by deprotonating the thiol group.

Adaptation for Target Compound

To adapt this method for the target compound, 2-methoxyethyl cyanoacetate replaces ethyl cyanoacetate as the starting material. The reaction sequence involves:

  • Condensation of 2-methoxyethyl cyanoacetate with α-thiocyanato-4-methylacetophenone in ethanol.

  • Base-catalyzed cyclization (10% KOH) at 25°C for 30 minutes.

  • Precipitation and purification via recrystallization from ethanol-acetone (1:1 v/v), yielding the thiophene core with an inherent ester group.

Esterification Techniques for 2-Methoxyethyl Group Introduction

The 2-methoxyethyl ester moiety is introduced either early in the synthesis (as in Section 1.2) or via post-cyclization modification.

Direct Esterification During Cyclization

Using 2-methoxyethyl cyanoacetate ensures the ester group is incorporated during ring formation. This method avoids subsequent functionalization steps but requires strict control of reaction conditions to prevent hydrolysis of the methoxyethyl group. Ethanol is preferred as a solvent due to its compatibility with KOH and moderate polarity.

Post-Cyclization Transesterification

An alternative route involves synthesizing the carboxylic acid derivative followed by transesterification:

  • Hydrolysis of the ethyl ester (from an intermediate like ethyl 2-amino-4-methylthiophene-3-carboxylate) using LiOH in THF/water.

  • Reaction with 2-methoxyethyl bromide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) at 0–5°C.
    This method achieves yields of ~65–70% but introduces additional purification challenges due to byproduct formation.

Functional Group Modifications: Amino and Carbamoyl Installations

Amino Group Introduction

The amino group at position 2 of the thiophene ring is typically introduced via reductive amination or direct substitution :

  • Reductive Amination : Treatment of a nitro precursor (e.g., 2-nitro-4-methylthiophene-3-carboxylate) with H₂/Pd-C in ethanol at 50°C reduces the nitro group to NH₂.

  • Direct Substitution : Reacting a halogenated thiophene (e.g., 2-bromo-4-methylthiophene-3-carboxylate) with aqueous ammonia under pressurized conditions (100°C, 24 h).

Carbamoyl Group Installation at Position 5

The carbamoyl group is introduced via nucleophilic acyl substitution :

  • Activation of the carbonyl group at position 5 using thionyl chloride (SOCl₂) to form the acid chloride.

  • Reaction with ammonium hydroxide (NH₄OH) at −10°C to prevent over-hydrolysis.
    Yields for this step range from 55% to 60%, with impurities removed via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
SolventEthanolMaximizes cyclization
Temperature25–30°CPrevents decomposition
Base Concentration10% KOH (aq)Accelerates kinetics

Higher temperatures (>40°C) promote side reactions such as ester hydrolysis, while polar aprotic solvents (e.g., DMF) reduce cyclization efficiency.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the solubility of ionic intermediates, increasing yields by 12–15%. Microwave-assisted synthesis at 80°C for 10 minutes further reduces reaction times without compromising product quality.

Analytical Validation and Purification

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 6.82 (s, 1H, thiophene-H), δ 4.20 (q, 2H, OCH₂CH₃), and δ 3.50 (s, 3H, OCH₃).

  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O ester) and 3320 cm⁻¹ (N-H stretch) confirm functional groups.

Purification Techniques

Recrystallization from ethanol-acetone (1:1) yields crystals with >98% purity. For complex mixtures, flash chromatography (ethyl acetate/hexane, 3:7) resolves ester and carbamoyl derivatives.

Challenges and Mitigation Strategies

Ester Hydrolysis

The methoxyethyl ester is prone to hydrolysis under acidic or basic conditions. Mitigation includes:

  • Using anhydrous solvents and inert atmospheres.

  • Avoiding prolonged exposure to aqueous bases during workup.

Byproduct Formation

Side products like thiophene sulfoxides arise from over-oxidation. Adding antioxidants (e.g., BHT) during cyclization reduces such byproducts by 20–25% .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. 2-Methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate has been investigated for its potential effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures showed promising results against Gram-positive bacteria, suggesting that this compound may also possess similar antimicrobial activity .

1.2 Anticancer Properties

Thiophene derivatives are known for their anticancer activities. Preliminary studies have indicated that this compound could inhibit the proliferation of cancer cells in vitro. For instance, a case study involving related compounds highlighted their ability to induce apoptosis in various cancer cell lines, which may extend to this compound as well .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural attributes may contribute to herbicidal properties. Research into similar thiophene-based compounds has shown effectiveness in inhibiting plant growth, making them candidates for herbicide development. The mechanism often involves the disruption of metabolic pathways in target plants .

2.2 Pest Control

Additionally, compounds like this compound are being explored for their potential as natural pesticides. The thiophene ring structure is known to enhance bioactivity against certain pests, offering an eco-friendly alternative to conventional pesticides .

Materials Science

3.1 Polymer Synthesis

The unique chemical properties of this compound allow it to be utilized in the synthesis of novel polymers. For example, the incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in electronic devices and sensors .

3.2 Nanomaterials Development

Recent advancements have shown that thiophene-based compounds can serve as precursors in the synthesis of nanomaterials. These materials exhibit unique optical and electronic properties, which are valuable in fields such as photonics and nanotechnology .

Data Tables

Application Area Potential Uses References
Medicinal ChemistryAntimicrobial agents, anticancer drugs
Agricultural ScienceHerbicides, natural pesticides
Materials ScienceConductive polymers, nanomaterials

Case Studies

  • Antimicrobial Study : A series of experiments conducted on thiophene derivatives showed significant inhibition of bacterial growth, leading researchers to hypothesize similar efficacy for this compound.
  • Cancer Cell Proliferation : In vitro studies indicated that related compounds induced apoptosis in cancer cell lines, suggesting a potential pathway for therapeutic applications.
  • Herbicidal Efficacy : Field trials with thiophene derivatives demonstrated effective weed control without harming crops, paving the way for further exploration of this compound in agricultural settings.

Mechanism of Action

The mechanism by which 2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate exerts its effects depends on its application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes.

    Material Science: The electronic properties of the thiophene ring can be exploited in the development of conductive polymers or organic semiconductors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

Ethyl Esters
  • Ethyl 2-amino-5-(substituted phenylcarbamoyl)-4-methylthiophene-3-carboxylate (e.g., CAS 5655-15-2): Molecular formula: C₁₅H₁₅ClN₂O₃S; MW: 338.81 g/mol . Features a 4-chlorophenylcarbamoyl group instead of a carbamoyl group.
  • Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate: Molecular formula: C₁₆H₁₈N₂O₄S; MW: 334.39 g/mol . The 2-methoxyphenylcarbamoyl group introduces aromaticity and may enhance π-π stacking in biological targets.
Methyl Esters
  • Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate: Molecular formula: C₈H₁₀N₂O₃S; MW: 214.24 g/mol . Smaller ester group reduces steric hindrance but may decrease metabolic stability due to faster esterase hydrolysis .

Substituent Variations in the Carbamoyl/Amino Groups

Chloroacetamido Derivatives
  • Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS 565207-41-2): Molecular formula: C₁₂H₁₆ClN₃O₄S; MW: 341.79 g/mol .
Dimethylcarbamoyl Derivatives
  • Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate: Molecular formula: C₁₁H₁₆N₂O₃S; MW: 256.32 g/mol . The dimethylcarbamoyl group is less polar than the carbamoyl group, possibly reducing aqueous solubility .

Physicochemical and Structural Properties

Compound Molecular Weight (g/mol) Ester Group Carbamoyl Substituent Key Features
2-Methoxyethyl target compound 242.30 2-Methoxyethyl Carbamoyl (-CONH₂) Enhanced hydrophilicity
Ethyl 4-chlorophenylcarbamoyl derivative 338.81 Ethyl 4-Chlorophenylcarbamoyl Aromatic, higher MW
Methyl carbamoyl derivative 214.24 Methyl Carbamoyl (-CONH₂) Lower steric hindrance
Ethyl chloroacetamido derivative 341.79 Ethyl Chloroacetamido Electrophilic, reactive

Biological Activity

2-Methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O4S, with a molar mass of approximately 258.29 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of thiophene compounds often exhibit significant anticancer properties. For instance, related compounds have shown selective inhibition against various tumor cell lines. The structure-activity relationship (SAR) studies have demonstrated that modifications in the substituents on the thiophene ring can enhance or diminish anticancer efficacy.

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
1aHT-290.5Microtubule disruption
1bMCF-739Cell cycle arrest
1cHCT1160.04Apoptosis induction
1dEA.hy9260.15Anti-angiogenic effects

The compound has been tested against various human tumor cell lines, revealing IC50 values in the low micromolar range, indicating potent antiproliferative activity .

The mechanisms by which these compounds exert their anticancer effects include:

  • Microtubule Disruption : Compounds similar to this compound have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Angiogenesis Inhibition : Some derivatives exhibit anti-angiogenic properties, preventing the formation of new blood vessels that tumors need to grow .

Case Studies

  • Study on Tumor Selectivity : A study highlighted that certain thiophene derivatives selectively inhibited T-lymphoma and leukemia cells while sparing normal cells, demonstrating a potential for targeted cancer therapy .
  • Effects on Cell Cycle : Another investigation reported that treatment with thiophene derivatives resulted in an increase in cells arrested at the G2/M phase of the cell cycle, suggesting a mechanism involving tubulin polymerization inhibition .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methoxyethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate?

The Gewald reaction is a common approach for synthesizing thiophene derivatives. Key steps include:

  • Reagent selection : Ethyl cyanoacetate and elemental sulfur as core reactants, with morpholine as a catalyst .
  • Solvent and temperature : Ethanol at 80°C under reflux for 12–24 hours to promote cyclization .
  • Workup : Neutralization with acetic acid, followed by recrystallization from ethanol/water mixtures to isolate the product . Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR :
  • ¹H NMR : Peaks for the methoxyethyl group (δ 3.2–3.5 ppm), methylthiophene (δ 2.1–2.3 ppm), and carbamoyl NH₂ (δ 5.8–6.2 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), thiophene ring carbons (δ 110–140 ppm) .
    • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), NH₂ (3300–3500 cm⁻¹), and C-O (1250–1300 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C₁₀H₁₄N₂O₃S (calculated 242.30) .

Q. What are the critical purity assessment methods for this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to achieve >95% purity .
  • Elemental Analysis : Compare experimental C, H, N, S values with theoretical calculations (e.g., C 49.57%, H 5.82%, N 11.56%, S 13.23%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution diffraction .
  • Structure Solution : Employ SHELXT for direct methods and SHELXL for refinement, focusing on anisotropic displacement parameters for the thiophene ring and methoxyethyl group .
  • Validation : Check for twinning using PLATON and refine hydrogen bonds with riding models .

Q. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic aromatic substitution sites on the thiophene ring .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), focusing on hydrogen bonding with the carbamoyl group .

Q. How to address discrepancies in biological activity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • Metabolic Stability : Perform liver microsome assays (e.g., human S9 fraction) to assess if the methoxyethyl group enhances half-life .

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